molecular formula C9H15NOS B13952319 Butyramide, 2-ethyl-2-(2-propynyl)thio- CAS No. 64037-68-9

Butyramide, 2-ethyl-2-(2-propynyl)thio-

Cat. No.: B13952319
CAS No.: 64037-68-9
M. Wt: 185.29 g/mol
InChI Key: IRLPIORIFSVWIM-UHFFFAOYSA-N
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Description

2-Ethyl-2-(2-propynylthio)butyramide is an organic compound with the molecular formula C9H15NOS It is a derivative of butyramide, featuring an ethyl group and a propynylthio group attached to the butyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(2-propynylthio)butyramide typically involves the reaction of 2-ethylbutyramide with propargyl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for 2-Ethyl-2-(2-propynylthio)butyramide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(2-propynylthio)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the propynylthio group to a propylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propylthio derivatives.

    Substitution: Various substituted butyramides, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(2-propynylthio)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The propynylthio group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethylbutyramide: Lacks the propynylthio group, making it less reactive in certain chemical reactions.

    2-Propynylthioacetamide: Similar structure but with a different backbone, leading to different reactivity and applications.

    Butyramide: The parent compound, simpler in structure and less versatile in chemical modifications.

Uniqueness

2-Ethyl-2-(2-propynylthio)butyramide is unique due to the presence of both an ethyl group and a propynylthio group. This combination provides a balance of steric and electronic effects, making the compound highly versatile in various chemical reactions and applications .

Properties

CAS No.

64037-68-9

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2-ethyl-2-prop-2-ynylsulfanylbutanamide

InChI

InChI=1S/C9H15NOS/c1-4-7-12-9(5-2,6-3)8(10)11/h1H,5-7H2,2-3H3,(H2,10,11)

InChI Key

IRLPIORIFSVWIM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)N)SCC#C

Origin of Product

United States

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